molecular formula C14H18N2O3 B14423252 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide CAS No. 84126-85-2

2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide

Cat. No.: B14423252
CAS No.: 84126-85-2
M. Wt: 262.30 g/mol
InChI Key: FTCCCUXOCIVYLO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide is a compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide typically involves the reaction of an indole derivative with a suitable amide precursor. One common method involves the reaction of 4-hydroxyindole with isopropylamine and a suitable acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide is unique due to its specific substitution pattern on the indole ring and the presence of the hydroxy and amide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other indole derivatives.

Properties

CAS No.

84126-85-2

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-hydroxy-3-(1H-indol-4-yloxy)-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H18N2O3/c1-9(2)16-14(18)12(17)8-19-13-5-3-4-11-10(13)6-7-15-11/h3-7,9,12,15,17H,8H2,1-2H3,(H,16,18)

InChI Key

FTCCCUXOCIVYLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(COC1=CC=CC2=C1C=CN2)O

Origin of Product

United States

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